molecular formula C8H8O3 B14713691 1,2,4-Trioxolane, 3-phenyl- CAS No. 23253-30-7

1,2,4-Trioxolane, 3-phenyl-

Cat. No.: B14713691
CAS No.: 23253-30-7
M. Wt: 152.15 g/mol
InChI Key: XNTUDDFWOBWITE-UHFFFAOYSA-N
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Description

1,2,4-Trioxolane, 3-phenyl- is an organic compound with the molecular formula C8H8O3. It belongs to the class of trioxolanes, which are cyclic organic peroxides containing a three-membered ring with two oxygen atoms and one carbon atom. The 3-phenyl substitution refers to the presence of a phenyl group attached to the third carbon of the trioxolane ring.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trioxolanes, including 3-phenyl-1,2,4-trioxolane, undergo various chemical reactions, such as:

    Oxidation: The peroxide bond in trioxolanes makes them susceptible to oxidation reactions.

    Reduction: Trioxolanes can be reduced under specific conditions, often involving metal catalysts or reducing agents.

    Substitution: The phenyl group in 3-phenyl-1,2,4-trioxolane can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and ozone.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-phenyl-1,2,4-trioxolane with ozone can lead to the formation of ketones and other oxygenated products .

Scientific Research Applications

1,2,4-Trioxolanes, including 3-phenyl-1,2,4-trioxolane, have several scientific research applications:

    Medicinal Chemistry: Trioxolanes are studied for their potential as antimalarial agents.

    Materials Science: Trioxolanes can be used in the synthesis of polymers and other materials with unique properties.

    Chemical Biology: Trioxolanes are used as probes to study oxidative stress and redox biology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-1,2,4-trioxolane is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the phenyl group can enhance its stability and modify its interaction with biological targets compared to other trioxolanes .

Properties

CAS No.

23253-30-7

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

3-phenyl-1,2,4-trioxolane

InChI

InChI=1S/C8H8O3/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-5,8H,6H2

InChI Key

XNTUDDFWOBWITE-UHFFFAOYSA-N

Canonical SMILES

C1OC(OO1)C2=CC=CC=C2

Origin of Product

United States

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